molecular formula C19H15N3OS B15107238 2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide CAS No. 889768-14-3

2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide

Cat. No.: B15107238
CAS No.: 889768-14-3
M. Wt: 333.4 g/mol
InChI Key: OOLAGZSJAGBBJT-UHFFFAOYSA-N
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Description

2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenylimidazo[2,1-b][1,3]thiazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide stands out due to its specific structural features and pharmacological profile. Its ability to inhibit VEGFR2 with higher selectivity and potency compared to similar compounds makes it a promising candidate for further development in anticancer therapy .

Properties

CAS No.

889768-14-3

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide

InChI

InChI=1S/C19H15N3OS/c23-16(13-14-7-3-1-4-8-14)20-18-17(15-9-5-2-6-10-15)21-19-22(18)11-12-24-19/h1-12H,13H2,(H,20,23)

InChI Key

OOLAGZSJAGBBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4

Origin of Product

United States

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